REACTION_CXSMILES
|
[N:1]([C:4]([CH3:18])([CH3:17])[CH2:5][C:6]([N:8]([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:9][CH2:10][CH2:11][CH3:12])=O)=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:9]([N:8]([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:6][CH2:5][C:4]([CH3:18])([NH2:1])[CH3:17])[CH2:10][CH2:11][CH3:12] |f:1.2.3.4.5.6|
|
Name
|
3-Azido-N,N-dibutyl-3-methylbutanamide
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(CC(=O)N(CCCC)CCCC)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
the flask was fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was removed from the bath
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
water (4.6 mL) was added dropwise over 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
Then 15% NaOH solution (4.6 mL) was added dropwise over 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The suspension was stirred for a further 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
water (9.0 mL) was added in one portion
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to give a fine white suspension
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
the white cake was washed with isopropanol (3×150 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrate was concentrated on a rotovap
|
Type
|
CUSTOM
|
Details
|
briefly dried under high vacuum
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(CCC(C)(N)C)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: PERCENTYIELD | 76.9% | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |